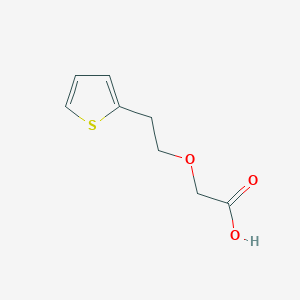

2-(噻吩-2-基)乙氧基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(Thiophen-2-YL)ethoxy]acetic acid is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a member of thiophenes and a monocarboxylic acid . It is used in the preparation of rosette-like nanoscale gold materials and as a pharmaceutical intermediate for cefaloridine and cefalotin sodium .

Synthesis Analysis

The synthesis of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction results in a novel heterocyclic amide derivative . The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .科学研究应用

mPGES-1 Inhibition

- Lead Compound Discovery : Researchers identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing tighter mPGES-1 inhibitors. Using virtual fragment screening and molecular modeling, they found compounds 1c and 2c with selective inhibitory activity against mPGES-1 .

- Biological Activity : Compound 2c exhibited promising inhibitory effects on mPGES-1 and induced cell cycle arrest in A549 cell lines, suggesting apoptosis/necrosis effects .

Fluorescent Markers for Biopolymers

- Application : 2-Thiopheneethanol, a derivative of thiophene, is used in the preparation of oligothiophene isothiocyanates. These compounds serve as fluorescent markers for biopolymers .

Metal Ion Chemosensor

- Interest : Researchers synthesized di(thiophen-2-yl) substituted pyrene-pyridine (PDTP) and evaluated its selectivity with various metal ions (Al^3+, Ba^2+, Ca^2+, Cd^2+, Co^2+, Cr^3+, Cu^2+, Fe^2+, Fe^3+, Hg^2+, Na^+, Ni^2+, Pb^2+, Sr^2+, Sn^2+, and Zn^2+). Selectivity is a critical feature for any chemosensor .

Synthetic Strategies

- Cyclization Reaction : A novel [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation led to the synthesis of 2,3,5-trisubstituted thiophene derivatives. This strategy offers a versatile approach to functionalized thiophenes .

作用机制

Target of Action

The primary target of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

The compound interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by 2-[2-(Thiophen-2-YL)ethoxy]acetic acid occurs in the low micromolar range, as confirmed by molecular modeling calculations .

Biochemical Pathways

The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a process that is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid include temperature and exposure to light . The compound should be kept in a dark place and sealed in dry conditions at room temperature . It should also be handled with appropriate ventilation measures to avoid inhalation of its vapors .

属性

IUPAC Name |

2-(2-thiophen-2-ylethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNVNKDUBNPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Thiophen-2-YL)ethoxy]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)